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Compound of Interest |

4-N-Desacetyl-5-N-acetyl!
Compound Name:
Oseltamivir Acid

CAS No.: 1391047-93-0

Cat. No.: B1146468

. J

Characterization, Mechanistic Origin, and Control
Strategies
Executive Technical Summary

In the development and manufacturing of Oseltamivir Phosphate (Tamiflu®), the identification
and control of impurities are critical for regulatory compliance (ICH Q3A/B) and patient safety.
Among these, Oseltamivir Related Compound A (USP) represents a specific, high-risk impurity
profile due to its structural origin as a synthetic intermediate containing an azide moiety.

Unlike degradation products formed via hydrolysis (such as Oseltamivir Carboxylate), Related
Compound A is a process-related impurity stemming from the azide-based synthetic route used
to install the amino functionality on the cyclohexene ring.

Technical Identity (USP Standard):
e Common Name: Oseltamivir Related Compound A[1][2][3]

o Chemical Name: Ethyl (3S,4R,5S)-4-acetamido-5-amino-2-azido-3-(pentan-3-
yloxy)cyclohexanecarboxylate[2][4]

o Molecular Formula: C16H29Ns04
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e Molecular Weight: 355.43 g/mol [3][4]

o Key Structural Feature: Presence of an azido group (-Ns) and a saturated cyclohexane ring
(lacking the C1-C2 double bond of the API).

Nomenclature Divergence: The "Impurity A" Trap

A critical failure point in Oseltamivir analysis is the confusion between pharmacopeial
definitions. The designation "A" refers to completely different chemical entities in the United
States Pharmacopeia (USP) versus the European Pharmacopoeia (EP).

Feature USP Related Compound A EP Impurity A

Chemical Entity Azido-Intermediate Oseltamivir Carboxylate
Saturated cyclohexane with Free acid metabolite (des-

Structure )
Azide group ethyl)

o Synthetic Intermediate ) )

Origin Degradation (Hydrolysis)

(Process)

Efficacy reduction (Active

Risk Profile Genotoxic Potential (Azide) ]
Metabolite)

Molecular Weight 355.43 Da 284.35 Da

Guidance: This guide focuses exclusively on the USP Related Compound A (Azido). If your
retention times match the free acid (approx. RRT 0.1-0.2 depending on pH), you are likely
detecting EP Impurity A, not USP Related Compound A.

Mechanistic Origin: The Azide Chemistry Pathway

To control Related Compound A, one must understand the Roche synthesis pathway (or azide-
based generic equivalents). The impurity arises during the transformation of the epoxide
intermediate to the diamine.

The Failure Mode: The synthesis involves the ring-opening of an epoxide using sodium azide to
install the nitrogen at position C5. This forms an azido-alcohol intermediate. Subsequent steps
involve acetylation and reduction of the azide to an amine (using phosphine or hydrogenation).
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Related Compound A is the result of incomplete elimination or incomplete reduction. It
represents a "stalled" intermediate where the azide functionality remains intact, and the double
bond formation (elimination of the hydroxyl/mesylate) has not occurred or occurred incorrectly.

Visualization: Impurity Genesis Pathway

The following diagram illustrates the critical branch point in the synthesis where Related
Compound A is generated.
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Caption: Genesis of USP Related Compound A via the azide-based synthetic route. The
impurity persists if the azide reduction step is incomplete.
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Toxicology & Risk Assessment (ICH M7)

Because Related Compound A contains an azide moiety and is an alkyl-azide derivative, it falls
under the scrutiny of ICH M7 (Assessment and Control of DNA Reactive Impurities).

o Genotoxicity Concern: Organic azides can be precursors to nitrenes or other reactive
species that may interact with DNA. While Oseltamivir itself is safe, the azido intermediate is
structurally alerting.

o TTC Limits: Unless specific Ames test data proves non-mutagenicity, this impurity must
typically be controlled to Threshold of Toxicological Concern (TTC) levels (often < 1.5 u
g/day intake), which is significantly lower than standard ICH Q3A impurity limits (0.10% or
0.15%).

» Control Strategy: This requires high-sensitivity analytical methods (LC-MS) rather than
standard HPLC-UV, as the UV response of the saturated azide ring is weak compared to the
conjugated system in the API.

Analytical Methodologies

Due to the lack of a strong chromophore (no double bond conjugation) and the need for trace-
level detection (ppm levels), LC-MS/MS is the authoritative method for quantification.

Protocol A: High-Sensitivity LC-MS/MS (Recommended)

This protocol is designed to detect Related Compound A at genotoxic impurity levels (< 10
ppm).

Reagents:

» Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
» Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

e Diluent: Methanol:Water (50:50).

Instrument Parameters:
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Parameter Setting

C18 stationary phase (e.g., Develosil

Column ODS-UG-5 or equivalent), 150 x 3.0 mm,
3.5 um
0.4 - 0.5 mL/min (Adjust for MS ionization
Flow Rate N
stability)
Column Temp 40°C
Injection Vol 5-10puL

| MS Mode | ESI Positive (+), MRM (Multiple Reaction Monitoring) |

MS Acquisition (MRM Transitions):

Precursor lon: [M+H]* = 356.2 m/z

Quantifier lon: 268.2 m/z (Loss of pentan-3-yloxy group or similar fragmentation)

Quialifier lon: 182.1 m/z

Note: Tune exact transitions using the USP Reference Standard.

Gradient Program:

Time (min) % Mobile Phase B Event

0.0 10 Equilibration

2.0 10 Hold

15.0 80 Ramp

20.0 80 Wash

20.1 10 Re-equilibration
| 25.0| 10 | End |
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Protocol B: HPLC-UV (Limit Test Only)

Use this only if the impurity is present at higher levels (>0.05%) or for intermediate process
checks.

e Detection: 210 nm or 215 nm (Critical: The azide has very low absorbance above 220 nm).
» Buffer: Phosphate buffer pH 3.0 to suppress silanol activity.

« limitation: This method is prone to interference from excipients and lacks the specificity to
distinguish the Azido impurity from other saturated non-chromophoric byproducts.

Remediation & Control Strategy
If Related Compound A is detected out of specification (OOS) in the API, the following

purification strategies are validated:

e Scavenging the Azide: Ensure the reduction step (Staudinger reaction with
Triphenylphosphine or Hydrogenation) is driven to completion. Monitor the reaction via TLC
or HPLC for the disappearance of the Azido-intermediate before proceeding to the salt
formation.

» Recrystallization:
o Oseltamivir Phosphate crystallizes well from Methanol/Acetone or Ethanol/Water.
o Related Compound A (free base or salt) has different solubility.

o Directive: Perform a hot filtration in ethanol followed by slow cooling. The saturated
impurity tends to remain in the mother liquor due to the lack of the rigid double-bond
planarity that aids crystal packing of the API.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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